N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-2-27-15-9-7-14(8-10-15)23-11-12-24-18(26)16(21-22-19(23)24)17(25)20-13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIHBRGUVNLAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazo-triazine core. Its molecular formula is with a molecular weight of approximately 336.43 g/mol. The presence of cyclopentyl and ethoxyphenyl groups contributes to its unique biological profile.
Biological Activity Overview
Recent studies have indicated that the compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 12 µM against HL-60 promyelocytic leukemia cells .
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | High | 12 µM (HL-60) | |
| Antimicrobial | Moderate | 8 - 32 µg/mL | |
| Anti-inflammatory | Significant | Not specified |
Case Study: Anticancer Mechanism
A detailed study explored the anticancer mechanism of this compound using the HL-60 cell line. The results indicated that treatment with this compound led to:
- Increased expression of pro-apoptotic markers.
- Decreased expression of anti-apoptotic proteins.
This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations. The study concluded that this compound could be a lead candidate for developing new antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a tetrahydroimidazo[2,1-c][1,2,4]triazine core. Its molecular formula is , with a molecular weight of approximately 498.6 g/mol. The unique arrangement of functional groups contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown promising results against various cancer cell lines. For example, derivatives of triazine compounds have demonstrated significant growth inhibition percentages in human cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial and Antitubercular Activities : Similar compounds have been evaluated for their effectiveness against bacterial strains and Mycobacterium tuberculosis. The triazine derivatives showed comparable efficacy to standard antibiotics like Ciprofloxacin and Rifampicin .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Mechanism : It is hypothesized that the inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.
Drug Development
The unique structure of this compound positions it as a candidate for drug development:
| Application Area | Description |
|---|---|
| Anticancer | Targeting specific cancer pathways to inhibit tumor growth |
| Antimicrobial | Potential treatment for resistant bacterial infections |
| Anti-inflammatory | Reducing inflammation in chronic diseases |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Modification of Functional Groups : Altering substituents on the triazine ring can enhance biological activity and selectivity towards target cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of imidazo-triazine derivatives are highly dependent on substituents at positions 3 and 6. Key comparisons include:
Table 1: Structural Comparison of Selected Analogues
- Position 8 Substituents : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to 3-chlorophenyl (electron-withdrawing in Compound 4) or 4-fluorophenyl (electronegative in ). These differences influence binding affinity to cellular targets and metabolic stability.
Thermal Stability and Decomposition
Thermal behavior studies on ethyl ester analogues (e.g., compounds 1–6) reveal decomposition pathways under oxidative and inert conditions . Key findings:
Table 2: Thermal Properties of Selected Analogues
Antiproliferative and Anticancer Activity
Pharmacokinetic Properties
Q & A
Q. What ethical guidelines govern experimental design in pharmacological research for novel compounds?
- Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies, emphasizing the 3Rs (Replacement, Reduction, Refinement). Transparent reporting of negative results and data contradictions is critical to avoid publication bias .
Tables for Key Methodological Comparisons
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Structural confirmation | High resolution for functional groups | Requires high purity (>95%) |
| HPLC-MS | Purity assessment | Sensitive to trace impurities | Costly solvent consumption |
| MD Simulations | Permeability prediction | Atomic-level insights | Computationally intensive |
| AI-Driven Synthesis | Reaction optimization | Reduces experimental iterations | Requires large training datasets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
